6-Methoxyspiro[indoline-3,4'-piperidin]-2-one
CAS No.:
Cat. No.: VC13519146
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 6-methoxyspiro[1H-indole-3,4'-piperidine]-2-one |
| Standard InChI | InChI=1S/C13H16N2O2/c1-17-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16) |
| Standard InChI Key | LDNJOARTTIDOGD-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2 |
| Canonical SMILES | COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s spirocyclic structure features a fused indoline-piperidine system with a methoxy substituent at the 6-position of the indoline ring (Figure 1). The spiro junction at the 3-position of indoline and 4'-position of piperidine imposes conformational rigidity, which is critical for its interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 6-methoxyspiro[1H-indole-3,4'-piperidine]-2-one |
| SMILES | COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2 |
| Canonical SMILES | COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2 |
| InChIKey | LDNJOARTTIDOGD-UHFFFAOYSA-N |
| PubChem CID | 84626923 |
The methoxy group enhances solubility in polar solvents, while the spirocyclic framework contributes to metabolic stability.
Synthesis and Chemical Preparation
Purification and Characterization
The crude product is typically purified via column chromatography (ethyl acetate/hexane, 2:8) and characterized using , , and high-resolution mass spectrometry (HRMS) .
Pharmacological Properties
c-Met Kinase Inhibition
6-Methoxyspiro[indoline-3,4'-piperidin]-2-one derivatives exhibit potent inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . In vitro assays demonstrate IC values ranging from 0.0147–17 μM in TR-FRET-based assays and 1.56–1400 μM in cell-based models . Docking studies reveal that the spirocyclic core occupies the ATP-binding pocket of c-Met, while the methoxy group stabilizes interactions with hydrophobic residues .
Antiproliferative and Antiviral Activity
Preliminary studies on structurally related spiro-indoline compounds show:
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Antiproliferative effects: Inhibition of cancer cell lines (e.g., MCF-7, A549) at micromolar concentrations.
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Anti-SARS-CoV-2 activity: Disruption of viral protease function through hydrogen bonding with the indoline carbonyl group.
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